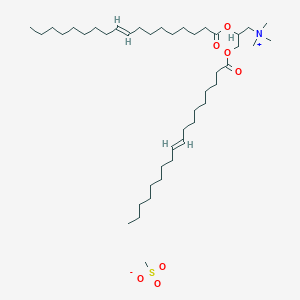

Dotap mesylate, 98

Description

Evolution of Cationic Lipids as Transfection Reagents

The pioneering work of Felgner and colleagues in 1987 marked a significant turning point with the introduction of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), the first synthetic cationic lipid used for DNA transfection mdpi.comacs.orgpnas.orgwikipedia.orgacs.org. This development laid the foundation for lipofection, a method that utilizes cationic lipids to form complexes with DNA, promoting gene expression in eukaryotic cells mdpi.compnas.org. Early cationic lipids, such as DOTMA and its successor 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), featured a permanent positive charge due to their quaternary ammonium (B1175870) headgroup caymanchem.comsigmaaldrich.comavantiresearch.com. While effective in vitro, these permanently charged lipids often exhibited limitations in vivo, including rapid clearance from circulation, potential for non-specific binding to biological membranes, and associated cytotoxicity caymanchem.commdpi.comnih.gov.

These challenges prompted the development of second-generation cationic lipids, particularly ionizable cationic lipids. These lipids possess a tertiary amine headgroup that is neutral at physiological pH (around 7.4) but becomes positively charged in the acidic environment of endosomes. This pH-responsive charge transition is crucial for efficient endosomal escape and subsequent delivery of nucleic acids to the cytoplasm caymanchem.comfrontiersin.orginsidetx.comnih.gov. Despite the advancements with ionizable lipids, traditional cationic lipids like DOTAP continue to be vital components in various delivery systems, often in combination with other lipids or as part of more complex nanoparticle formulations sigmaaldrich.comfrontiersin.orgnih.gov.

Significance of Dotap Mesylate in Contemporary Gene Delivery Research

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is one of the most extensively studied and widely utilized cationic lipids in gene delivery research sigmaaldrich.comavantiresearch.commdpi.comnih.govresearchgate.netozbiosciences.comacademicjournals.orgacademicjournals.orgresearchgate.netmdpi.comdovepress.comresearchgate.netresearchgate.nettandfonline.commdpi.comsigmaaldrich.comwipo.int. Its chemical structure, featuring two oleoyl (B10858665) chains and a trimethylammonium headgroup, allows for the formation of stable lipoplexes with nucleic acids, facilitating their encapsulation and delivery avantiresearch.comresearchgate.net. DOTAP's permanent positive charge ensures strong electrostatic interaction with negatively charged nucleic acids, leading to efficient complexation and high encapsulation efficiencies sigmaaldrich.comresearchgate.netmdpi.com.

Overview of Lipoplex and Lipid Nanoparticle Paradigms for Genetic Material Transfection

Lipoplexes represent the foundational non-viral delivery system, formed through the self-assembly of cationic lipids and nucleic acids via electrostatic interactions mdpi.comcd-bioparticles.netnih.govneliti.com. These complexes protect the nucleic acid cargo from enzymatic degradation in the extracellular environment and facilitate its interaction with the cell membrane, leading to cellular uptake (endocytosis) and eventual release of the nucleic acid into the cytoplasm cd-bioparticles.netneliti.com. The properties of lipoplexes, such as size, charge, and stability, are highly dependent on the specific cationic lipid used, the presence of helper lipids, and the complexation conditions nih.govneliti.comnih.gov. DOTAP is frequently employed in lipoplex formulations, often in combination with helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to enhance stability and transfection efficiency mdpi.comnih.govozbiosciences.commdpi.comdovepress.comresearchgate.netresearchgate.netnih.gov.

Structure

2D Structure

Properties

Molecular Formula |

C43H83NO7S |

|---|---|

Molecular Weight |

758.2 g/mol |

IUPAC Name |

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate |

InChI |

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+; |

InChI Key |

APGRDDRQPNSEQY-AFLLVNNISA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modulation of Dotap Mesylate Derivatives

Advanced Synthetic Routes for Dotap Mesylate Production

The synthesis of Dotap mesylate, like other Dotap salts, typically involves methylation of a precursor amine followed by counterion exchange. While specific advanced routes for Dotap mesylate are not extensively detailed in the provided search results, general methods for Dotap chloride synthesis are mentioned, which can be adapted. For instance, a common approach involves the synthesis of Dotap bromide from 1-bromo-2,3-dioleoyloxypropane, followed by ion exchange. Another method describes the synthesis of Dotap chloride via non-aqueous ion exchanger chromatography. The preparation of deuterated Dotap chloride and iodide also involves similar synthetic strategies, starting with a deuterated precursor diol nih.govgoogle.com. The literature indicates that Dotap dihydrogenphosphate and Dotap mesylate are primarily mentioned as racemates google.com.

Investigation of Counterion Effects on Dotap Mesylate Characteristics and Performance

Comparative Analysis of Mesylate, Chloride, and Iodide Salts of Dotap in Formulations

Comparative studies have highlighted the differential transfection efficiencies of Dotap salts with varying counterions. Lipoplexes formulated with Dotap mesylate have demonstrated superior transfection capabilities compared to those with chloride or iodide counterions mdpi.com. Specifically, one study ranked the counterions in order of increasing transfection efficiency as chloride < iodide < mesylate when used in mRNA-Lipid Nanoparticle (LNP) formulations mdpi.com. While Dotap chloride readily forms stable liposomes in water, Dotap iodide exhibits poor solubility due to tight binding of the iodide ion to the headgroup, leading to water expulsion nih.gov. This insolubility and tendency to segregate can affect its incorporation into LNP formulations nih.gov. In some in vitro studies, Dotap methylsulfate (B1228091) has shown better transfection rates than Dotap chloride google.comgoogle.com.

Influence of Counterion Identity on Lipid Packing and Hydration Properties within Nanocarriers

The counterion plays a critical role in screening the charged headgroup of cationic lipids, thereby influencing lipid packing and hydration nih.govresearchgate.net. X-ray and neutron diffraction techniques have been employed to examine how chloride and iodide counterions alter the hydration properties of the Dotap headgroup nih.govnih.gov. The tight binding of iodide to the trimethylammonium (TMA) headgroup of Dotap hinders water interaction, contributing to its poor solubility and potentially impacting its suitability for LNP formulations nih.gov. Conversely, Dotap chloride readily self-assembles into bilayers in water, exhibiting a polar headgroup capable of interacting with water nih.gov. Studies on other cationic lipids, such as DODAC and DODAB, suggest that counterion efficiency in screening charged groups influences the distribution and packing of lipids within bilayers researchgate.net.

Enantiomeric Studies of Dotap Mesylate in Gene Delivery Applications

The stereochemistry of cationic lipids can profoundly affect their performance in gene delivery. Research has investigated the differential efficacy of Dotap enantiomers.

Impact of Stereochemistry (R- and S-Enantiomers) on Delivery Efficacy

Studies comparing racemic Dotap with its pure R- and S-enantiomers have revealed significant differences in transfection efficiency. For siRNA delivery to MCF-7 cells, the R-enantiomer of Dotap generally performed better than the S-enantiomer or the racemic mixture nih.govnih.gov. At specific siRNA concentrations and lipid-to-RNA charge ratios, the R-enantiomer demonstrated substantially higher gene silencing activity, with the S- and racemic formulations showing no significant downregulation in some instances nih.govnih.gov. For example, at 10 nM siRNA concentration and a charge ratio of 3, the R-enantiomer lipoplex silenced aromatase by approximately 50%, while the S- and racemic formulations had no significant effect nih.govnih.gov.

Membrane Modeling of Enantiomer-Specific Dotap Architectures

Membrane modeling studies have provided insights into how stereochemistry affects lipid packing. When combined with cholesterol, pure R-Dotap and S-Dotap enantiomers exhibited higher lipid densities compared to racemic Dotap. Specifically, R-Dotap and S-Dotap showed 105% and 115% of the lipid density relative to racemic Dotap, respectively nih.govnih.gov. These findings suggest that lipid chirality plays a significant role in the packing behavior of lipids within nanocarrier systems, which in turn can influence their delivery efficacy nih.govnih.gov.

Compound List:

Dotap mesylate

Dotap chloride

Dotap iodide

Dotap methylsulfate

Dotap dihydrogenphosphate

(R)-Dotap

(S)-Dotap

Racemic Dotap

Dotap bromide

Dotap acetate (B1210297)

Dotap hydrogensulfate

Dotap trifluoroacetate (B77799)

Dotap sulfate (B86663)

Dotap disulfate

Dotap triflate

DODAC (Dioctadecyldimethylammonium chloride)

DODAB (Dioctadecyldimethylammonium bromide)

DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium propane)

DOGS (Dioctadecylamidoglycyl carboxyspermine)

DOSPA (Dioctadecyl-N,N,N-trimethylammonium propane)

DC-Chol (3β-(N-(N',N'-dimethylaminoethane)-carbamoyl)cholesterol)

SM-102

ALC-0315

DS(14-yne)TAP (Dialkynoyl analogue of DOTAP)

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

Cholesterol (Ch)

Ol-Ch (Oleoylcholine)

N-alkylpyridinium iodide

N-alkylpyridinium chloride

SAINT-C18

Formulation Science and Engineering of Dotap Mesylate Based Nanocarriers for Genetic Cargo

Optimization of Lipid Composition Ratios in Dotap Mesylate Formulations

Influence of Phospholipid Type (DOPE, DOPC, GM3 Gangliosides) on Transfection Efficiency

The selection of structural phospholipids (B1166683) plays a critical role in modulating the transfection efficiency of DOTAP mesylate-based nanocarriers, with effects often being cell-type dependent. Research indicates that while DOTAP mesylate itself is an effective cationic lipid, its combination with specific phospholipids can significantly enhance or alter its gene delivery performance.

DOPE vs. DOPC: Studies comparing DOTAP mesylate liposomes formulated with dioleoylphosphatidylethanolamine (DOPE) and dioleoylphosphatidylcholine (DOPC) have revealed differential effects on transfection efficiency across various cell lines. For instance, in HEK 293T cells, the replacement of DOPE with DOPC did not significantly alter transfection efficiency. However, in MDA-MB-231 cells, using DOPC instead of DOPE resulted in substantially lower transfection rates. Conversely, SW 620 cells demonstrated a reversed trend, where DOPC-containing lipoplexes showed a significant advantage in transfection compared to DOPE-based ones nih.gov. The mechanism behind these cell-specific differences is complex, but DOPE is known for its fusogenic properties, potentially aiding in endosomal escape through a phase transition to an inverted hexagonal phase at acidic pH researchgate.netresearchgate.netnih.gov. This property can be crucial for releasing genetic material into the cytoplasm.

GM3 Gangliosides: The incorporation of GM3 gangliosides into DOTAP-DOPE liposomes has demonstrated a significant impact on transfection efficiency, particularly in specific cancer cell lines. While functionalization with GM3 gangliosides did not alter transfection efficiency in HEK 293T and MDA-MB-231 cells, it led to a marked increase in transfection rates for SW 620 cells, which are typically more challenging to transfect nih.govresearchgate.net. This suggests that GM3 gangliosides can enhance cellular uptake or facilitate intracellular processing in a cell-specific manner.

Table 1: Comparative Transfection Efficiency of DOTAP Mesylate Lipoplexes with Different Phospholipids in Various Cell Lines

| Phospholipid Type | Cell Line | Transfection Efficiency Comparison (vs. DOPE) | Reference |

| DOPC | HEK 293T | No significant difference | nih.gov |

| DOPC | MDA-MB-231 | Significantly lower | nih.gov |

| DOPC | SW 620 | Significantly higher | nih.gov |

| GM3 Gangliosides | HEK 293T | No significant difference | researchgate.net |

| GM3 Gangliosides | MDA-MB-231 | No significant difference | researchgate.net |

| GM3 Gangliosides | SW 620 | Dramatically increased | researchgate.net |

Strategies for Enhancing Nanocarrier Stability and Functionality

Optimizing the stability and functionality of DOTAP mesylate-based nanocarriers is paramount for their successful application in gene delivery. Several strategies, including the incorporation of helper lipids, surface modification with polyethylene (B3416737) glycol (PEG), and the development of pH-sensitive formulations, are employed to achieve these goals.

Incorporation of Helper Lipids (e.g., Cholesterol, DOPE) for Lipoplex Stability

Cholesterol: Cholesterol is known to enhance the stability of liposomes and lipoplexes in biological fluids, contributing to longer circulation times and reduced clearance rates nih.govnih.govnih.govresearchgate.netspandidos-publications.com. It can also influence intracellular trafficking and improve transfection efficiency, particularly in the presence of serum nih.govnih.govresearchgate.net. Formulations combining DOTAP with cholesterol, often at molar ratios like 1:1 or with higher cholesterol content (e.g., 30-50%), demonstrate robust stability and effective gene delivery researchgate.netnih.govnih.govnih.gov. Cholesterol's ability to form ordered domains within the lipid bilayer can further enhance serum stability and transfection rates researchgate.net.

DOPE: As a fusogenic lipid, DOPE contributes significantly to lipoplex stability and is instrumental in promoting endosomal escape researchgate.netnih.govnih.govnih.govsbmu.ac.irelifesciences.orgmdpi.comresearchgate.net. Its presence can lead to more uniform transfection outcomes and improved lipoplex stability by facilitating interactions with cellular membranes and destabilizing endosomal compartments. Optimal ratios of DOTAP to DOPE, such as 1:1 or 3:1, have been identified as beneficial for enhancing transfection efficiency and reducing the inherent toxicity of cationic lipids sbmu.ac.irmdpi.comresearchgate.net.

Table 2: Impact of Helper Lipids on DOTAP Lipoplex Stability and Transfection Efficiency

| Helper Lipid | Formulation Example (DOTAP:Helper) | Key Benefits Noted | Reference(s) |

| Cholesterol | 1:1 molar ratio | Enhanced serum stability, improved circulation time, increased transfection efficiency | nih.govnih.govnih.gov |

| Cholesterol | 31:69 wt/wt ratio | Improved serum stability, enhanced transfection, potential for cholesterol domains | researchgate.netnih.gov |

| DOPE | 1:1 molar ratio | Improved lipoplex stability, enhanced fusogenicity, better endosomal escape | researchgate.netsbmu.ac.irmdpi.comresearchgate.net |

| DOPE | 3:1 molar ratio | Critical for pDNA delivery, efficient transfection in certain cell lines | sbmu.ac.ir |

Role of PEGylation in Modulating Dotap Mesylate Lipoplex Stability and Transfection Efficiency

PEGylation, the covalent attachment of polyethylene glycol chains to the surface of nanocarriers, is a common strategy to improve their stability and pharmacokinetics. For DOTAP mesylate lipoplexes, PEGylation primarily enhances stability in biological fluids by providing a steric barrier that reduces protein adsorption and prolongs circulation time nih.govnih.govmdpi.comdovepress.comnih.gov. However, this surface modification often comes at the cost of reduced transfection efficiency. The PEG shield can hinder the interaction of lipoplexes with cell membranes and impede intracellular processing, including endosomal escape nih.govnih.govnih.govdovepress.comresearchgate.net.

The extent of PEGylation is critical; higher PEG densities generally lead to a more pronounced decrease in transfection efficiency nih.govdovepress.comresearchgate.net. Furthermore, the type and location of the PEGylated lipid can influence the outcome. For instance, PEG-cholesterol incorporated into cholesterol-rich domains has shown to maintain or even enhance transfection in certain cell lines, whereas PEG-DSPE often leads to reduced transfection rates researchgate.netnih.gov.

Table 3: Effect of PEGylation on DOTAP Lipoplex Transfection Efficiency

| Formulation Component | PEGylation Strategy | Effect on Transfection Efficiency | Notes | Reference(s) |

| DOTAP/Cholesterol | Non-PEGylated | High | Baseline for comparison | nih.govnih.govresearchgate.net |

| DOTAP/Cholesterol | 2-10% PEG (DSPE-PEG) incorporated during formation | Decreased | Shielding effect hinders uptake and intracellular processing | nih.govnih.govresearchgate.net |

| DOTAP/Cholesterol | PEG-Cholesterol in cholesterol domains | Maintained/Enhanced (cell-dependent) | PEG presentation within domains may facilitate transfection | nih.gov |

| DOTAP/Cholesterol | PEG-DSPE | Reduced | Generally excluded from cholesterol domains, leading to reduced efficacy | researchgate.netnih.gov |

| DOTAP/DSPE-PEG2000 (various ratios) | Varied molar ratios (e.g., 1:4 to 1:40) | Minimal effect at optimal ratios, decreased at higher PEG ratios | Optimal ratios maintain efficacy, higher PEG content reduces transfection | dovepress.com |

pH-Sensitive Formulations Utilizing Dotap Mesylate

To overcome the endosomal barrier, DOTAP mesylate can be incorporated into pH-sensitive formulations. These systems are designed to destabilize within the acidic environment of endosomes, thereby facilitating the release of genetic cargo into the cytoplasm researchgate.netnih.govresearchgate.net. DOPE is a key component in many pH-sensitive liposomes, as it can undergo a phase transition at acidic pH, leading to endosomal membrane destabilization researchgate.netnih.gov. By combining DOTAP with pH-sensitive lipids, nanocarriers can be engineered to trigger cargo release specifically within the endosomal compartment, enhancing gene delivery efficacy. While DOTAP itself is not pH-responsive, its cationic nature combined with pH-sensitive lipids like DOPE or cholesterol derivatives (e.g., DC-Chol) creates synergistic effects for endosomal escape researchgate.netmdpi.comnih.govresearchgate.netacs.org.

Amphiphilic Macromolecule Integration into Dotap Mesylate Lipid Complexes

Compound List:

DOTAP mesylate (1,2-dioleoyloxy-3-[trimethylammonium]-propane mesylate)

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

GM3 Gangliosides

Cholesterol

PEG (Polyethylene Glycol)

DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

Chol-PEG (Cholesterol-Polyethylene Glycol)

DC-Chol (3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol)

Molecular and Cellular Mechanisms of Dotap Mesylate Mediated Nucleic Acid Delivery

Intracellular Trafficking and Endosomal Escape Facilitated by Dotap Mesylate Formulations

Following cellular uptake via endocytosis, nucleic acid-lipid complexes, such as those formed with Dotap mesylate (commonly based on the cationic lipid DOTAP), must navigate intracellular pathways to release their genetic cargo into the cytoplasm. This process is critically dependent on overcoming the barrier presented by the endosomal compartment.

Proton Sponge Effect and Endosomal Destabilization

A key proposed mechanism for facilitating endosomal escape is the "proton sponge effect." This phenomenon occurs when carriers with high buffering capacity, typically containing numerous amine groups, accumulate within the acidic environment of the endosome. As the endosomal pH drops (from approximately 7.4 to 5.5-6.5), these buffering groups become protonated. This proton influx triggers a counter-ion influx (primarily chloride ions) to maintain charge neutrality, leading to an osmotic imbalance. The resulting osmotic pressure causes the endosome to swell and eventually rupture, releasing its contents into the cytosol nih.govupenn.edumdpi.commdpi.comnih.gov. While this effect is most pronounced in polymers like polyethyleneimine (PEI) or dendrimers with abundant amine functionalities, cationic lipids like DOTAP, when formulated into liposomes, also contribute to endosomal destabilization through related mechanisms.

DOTAP, a permanently cationic lipid, interacts with the negatively charged endosomal membrane. When incorporated into liposomes, particularly with helper lipids like DOPE, DOTAP can promote transitions to non-bilayer hexagonal phases (HII) within the endosome nih.govupenn.edupnas.org. This structural rearrangement destabilizes the endosomal membrane, making it more susceptible to fusion or rupture. Studies suggest that cholesterol-containing DOTAP lipoplexes can undergo lamellar-to-nonlamellar phase transitions, which may aid in DNA release aip.org. The fusogenic properties imparted by DOTAP, often in combination with DOPE, directly contribute to membrane destabilization, facilitating the escape of encapsulated nucleic acids mdpi.com. However, the precise contribution and efficacy of the "proton sponge effect" in DOTAP-based systems, compared to polymer-based carriers, remain subjects of ongoing research and debate nih.govupenn.edu.

Release of Encapsulated Cargo into the Cytosol

Successful endosomal escape is the prerequisite for the release of encapsulated nucleic acids into the cell's cytosol, where they can exert their intended biological function. The destabilization of the endosomal membrane, whether through the osmotic pressure generated by the proton sponge effect or through lipid-induced membrane fusion and phase transitions, directly leads to the liberation of the nucleic acid cargo nih.govupenn.edumdpi.compnas.orgresearchgate.net.

For instance, DOTAP-containing liposomes can facilitate cargo release through mechanisms involving membrane fusion or by inducing endosomal rupture mdpi.com. The formation of specific nanostructures within DOTAP-based lipid nanoparticles (LNPs), such as hexagonal or cubic phases, has been shown to promote fusion-pore formation, thereby enabling the release of nucleic acids into the cytosol pnas.org. Conversely, a lack of efficient endosomal escape can trap the nucleic acid cargo within endosomes or lysosomes, leading to its degradation and preventing transfection. For example, DOTAP-DOPC/DNA binary lipoplexes have been observed to exhibit defective endosomal escape, resulting in minimal release of plasmid DNA into the cytoplasm nih.gov. In some instances, liposomes can also mediate direct fusion with the plasma membrane, bypassing the endosomal pathway altogether and allowing for direct cytoplasmic delivery of the cargo mdpi.comresearchgate.net.

Influence of Cell Type on Dotap Mesylate Transfection Efficiency

For example, studies investigating DOTAP and DOPE mixtures have identified cell-specific optimal weight ratios for transfection:

| Cell Line | Optimal DOTAP:DOPE Weight Ratio | Notes |

| Huh7 | 1:0 (T1P0) | Cellular internalization was consistently faster in T1P0, T3P1, T1P1 compared to T1P3 in all cell lines, suggesting importance of endosomal escape. |

| AGS | 1:0 (T1P0) | |

| COS7 | 3:1 (T3P1) and 1:1 (T1P1) | DOPE-DOTAP formulations at a charge ratio of 50 showed the best efficiency. |

| A549 | 1:1 (T1P1) and 1:3 (T1P3) |

(Data adapted from nih.gov)

Furthermore, research comparing DOTAP liposomes in different cell types has shown that while DOTAP formulations generally increase the rate of cellular uptake and influence intracellular distribution, the extent of these effects can vary. For instance, COS-1 (fibroblast) cells exhibited a more pronounced response to DOTAP liposomes compared to HaCaT (keratinocyte) cells, suggesting cell-type dependent mechanisms of interaction and processing nih.gov. The composition of DOTAP lipoplexes, including the molar ratios of DOTAP, DOPE, and cholesterol, has been shown to significantly influence transfection efficiency across various cell lines, including HeLa, SPC-A1, and A549 cells scielo.br. These findings underscore the necessity of tailoring DOTAP-based delivery systems to specific cell types for optimized transfection outcomes.

Compound List:

Dotap mesylate

DOTAP (1,2-dioleoyl-3-trimethylammoniumpropane)

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

DOTMA

Cholesterol (Chol)

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

DC-Cholesterol (DC-Chol)

DSPE-mPEG2000

HSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Protamine sulfate (B86663)

PEI (Polyethyleneimine)

PAMAM dendrimers

Chitosan

siRNA

mRNA

DNA

pEGFP

pGL3

β-ionone

DOXO (Doxorubicin)

ATRA (all-trans retinoic acid)

Calcein

DAPI

Lysosensor

NBD-DOPC

NBD-DOPE

NBD-PE

DiO

Pyranine

Dextran

Avidin

Advanced Biophysical and Structural Characterization of Dotap Mesylate Based Delivery Systems

Spectroscopic Techniques for Lipoplex Analysis

Spectroscopic methods are instrumental in probing the structural and dynamic properties of Dotap mesylate lipoplexes in a non-invasive manner. These techniques offer detailed information on the conformational status of the encapsulated nucleic acids and the fluidity of the lipid bilayer, both of which are critical determinants of transfection efficiency.

Circular Dichroism (CD) spectroscopy is a powerful technique for evaluating the secondary and tertiary structure of DNA upon complexation with cationic lipids like Dotap mesylate. researchgate.netresearchgate.net The conformation of plasmid DNA is crucial for its subsequent transcription and expression within the target cell. CD spectroscopy measures the differential absorption of left and right-circularly polarized light by chiral molecules, such as DNA. The resulting CD spectrum provides a unique signature of the DNA's secondary structure (e.g., B-form, A-form, or Z-form) and its degree of condensation.

| Parameter Investigated | Observation | Significance |

|---|---|---|

| DNA Secondary Structure | Alterations in the characteristic B-form DNA spectrum upon complexation. | Indicates the degree of DNA condensation and interaction with the cationic lipid matrix. |

| Effect of N/P Ratio | The extent of spectral change is often proportional to the N/P ratio. | Helps in optimizing the formulation for efficient DNA packaging and protection. |

| Lipid Composition | The presence of helper lipids can modulate the DNA conformational state within the lipoplex. | Provides insights into the role of individual lipid components in DNA delivery. |

Fluorescence anisotropy is a precise method for characterizing the fluidity of the lipid bilayer in Dotap mesylate-based liposomes and lipoplexes. researchgate.net Membrane fluidity, which describes the freedom of movement of lipid molecules within the bilayer, is a critical parameter that influences the stability of the nanocarrier and its ability to fuse with cellular membranes, a key step in intracellular delivery.

The technique involves labeling the lipid bilayer with a fluorescent probe. The anisotropy of the emitted fluorescence is then measured, which is inversely related to the rotational mobility of the probe. A lower anisotropy value indicates higher membrane fluidity, while a higher value signifies a more rigid, less fluid membrane. Research has shown that the efficiency of gene transfer mediated by cationic lipids can be correlated with membrane fluidity at transfection temperature. researchgate.net For instance, the incorporation of cholesterol into Dotap mesylate-containing lipoplexes generally leads to stable carriers with high transfection efficiency and lower relative fluidity. researchgate.net

| Lipid Composition | Relative Membrane Fluidity (Inferred from Anisotropy) | Observed Correlation with Transfection |

|---|---|---|

| Pure Dotap Mesylate Analogs | Variable | Transfection efficiencies could be correlated with membrane fluidity. researchgate.net |

| Dotap Mesylate with DOPE | More Uniform Profiles | Leads to rather uniform transfection profiles. researchgate.net |

| Dotap Mesylate with Cholesterol | Low (Higher Rigidity) | Generally stable with high transfection efficiency. researchgate.net |

Microscopic and Imaging Techniques for Nanocarrier Visualization

Direct visualization of Dotap mesylate-based nanocarriers provides indispensable information regarding their size, shape, morphology, and behavior in biological environments. A suite of advanced microscopy techniques is employed to characterize these delivery systems from the nanoscale to the cellular level.

Cryo-TEM, in particular, is advantageous as it allows for the visualization of the nanocarriers in a vitrified, near-native state, thus avoiding potential artifacts associated with conventional sample preparation methods like dehydration and staining. TEM and Cryo-TEM studies have successfully visualized the formation of spherical, unilamellar vesicles (ULVs) following the extrusion process in the preparation of Dotap mesylate-based liposomes. researchgate.net Furthermore, TEM has been instrumental in elucidating the cellular uptake mechanisms of lipoplexes, revealing that endocytosis is a major pathway for their entry into cells. researchgate.net

Scanning Electron Microscopy (SEM) is employed for the surface analysis of materials coated with Dotap mesylate-based lipid formulations. researchgate.net While TEM provides information about the internal structure, SEM offers insights into the surface topography and morphology of the nanocarriers, especially after processing steps such as coating onto a substrate.

In the context of Dotap mesylate, SEM has been used to examine the surface of various carrier materials, both water-soluble and water-insoluble. These investigations have shown that the applied lipid layers are clearly recognizable, and it is possible to differentiate between various lipid types on the surface. researchgate.net This type of analysis is crucial for applications where the lipid formulation is used as a coating for medical devices or other materials.

Confocal microscopy is a vital tool for visualizing the journey of Dotap mesylate-based nanocarriers within living cells. By labeling the lipids and/or the nucleic acid cargo with fluorescent dyes, researchers can track the cellular localization and internalization pathways of the lipoplexes in real-time.

High-throughput confocal microscopy has been used to study the cellular trafficking of lipid nanoparticles (LNPs), showing that multiple cell signaling effectors are required for their initial cellular entry via macropinocytosis. researchgate.net Such studies provide a dynamic view of the delivery process, from initial binding to the cell surface, through endosomal trafficking, to the eventual release of the genetic material into the cytoplasm. Understanding these pathways is critical for overcoming cellular barriers to efficient gene delivery.

Dynamic Light Scattering (DLS) for Size and Polydispersity Index Determination

Dynamic Light Scattering (DLS) is a fundamental analytical technique for characterizing the size distribution of colloidal systems, including Dotap mesylate-based delivery vehicles. nih.gov This non-invasive method measures the fluctuations in scattered light intensity resulting from the Brownian motion of particles in suspension. nih.govresearchgate.net The rate of these fluctuations is directly related to the translational diffusion coefficient of the particles, which, via the Stokes-Einstein equation, allows for the determination of their hydrodynamic diameter. nih.gov DLS also provides the Polydispersity Index (PDI), a dimensionless measure that indicates the broadness and uniformity of the particle size distribution. nih.govyoutube.com A PDI value below 0.1 is indicative of a highly monodisperse and homogeneous population of nanoparticles. nih.gov

The size and PDI of Dotap mesylate formulations are critical quality attributes that are significantly influenced by their composition and the surrounding medium. Research has shown that the inclusion of helper lipids, such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and the nature of the encapsulated cargo can alter these physical parameters. For instance, a nano-formulation of Dotap, cholesterol, and all-trans retinoic acid (ATRA) at a 5:4:1 molar ratio was found to have a particle size of 231 ± 2.35 nm. researchgate.net In another study, substituting the unsaturated oleoyl (B10858665) chains of Dotap with the saturated chains of 1,2-dipropyl-3-trimethylammonium-propane (DPTAP) resulted in smaller and more uniform liposomes, with a PDI of less than 0.1, highlighting the impact of lipid structure on particle characteristics. nih.gov

| Formulation Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Key Findings |

|---|---|---|---|

| Dotap:Cholesterol:ATRA (5:4:1) | 231 ± 2.35 | Not Reported | Demonstrates the formation of nanoparticles incorporating a therapeutic agent. researchgate.net |

| DPTAP-based Liposomes (Saturated analog of Dotap) | Smaller than Dotap-based liposomes | < 0.1 | The use of saturated lipid chains results in smaller, more homogeneous particles compared to unsaturated Dotap. nih.gov |

| Dotap-Nano (prepared by microfluidics) | ~100 (representative size) | Not Reported | Preparation method can influence particle size. researchgate.net |

| Dotap-Lipo (prepared by film method) | ~100 (representative size) | Not Reported | Different preparation methods can yield similar average sizes. researchgate.net |

Electrophoretic Mobility Shift Assay (EMSA) for Nucleic Acid Condensation

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or band shift assay, is a widely used technique to study the interaction between charged molecules, such as the condensation of negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA) by cationic lipids like Dotap mesylate. youtube.commdpi.comnih.govsigmaaldrich.com The principle of the assay is based on the differential migration of molecules through a gel matrix, typically agarose or polyacrylamide, under an electric field. dovepress.comnih.gov Free nucleic acid, being negatively charged, migrates towards the positive electrode. When complexed with cationic Dotap mesylate-containing liposomes, the resulting lipoplex has a larger size and a neutralized or net positive charge. This change significantly retards its migration through the gel compared to the free nucleic acid. sigmaaldrich.com

The degree of migration retardation serves as a direct indicator of the binding affinity and condensation efficiency. mdpi.com By titrating a fixed amount of nucleic acid with increasing concentrations of Dotap mesylate liposomes, the point at which all the nucleic acid is incorporated into the slower-migrating complex can be determined. This is visualized on the gel by the disappearance of the band corresponding to free nucleic acid. researchgate.netmdpi.comnih.gov The binding efficiency is often evaluated based on the nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate (B84403) groups in the nucleic acid backbone, or by a simple mass ratio. mdpi.comnih.gov Studies consistently show that complete nucleic acid condensation is achieved above a certain threshold N/P or mass ratio, confirming the electrostatic nature of the interaction. researchgate.netmdpi.comnih.govnih.gov For example, complete binding of mRNA was observed in non-PEGylated Dotap/cholesterol formulations at all tested lipid concentrations (31.25 µM and above). researchgate.net Similarly, for siRNA, complexation was observed to begin at an N/P ratio of 1.25. nih.gov

| Nucleic Acid | Formulation Composition | Ratio for Complete Condensation | Key Findings |

|---|---|---|---|

| mRNA | Dotap/cholesterol (non-PEGylated) | Achieved at lipid concentrations ≥31.25 µM for 1 µg mRNA | Demonstrates strong binding affinity for mRNA, with complete complexation observed. researchgate.net |

| plasmid DNA | Dotap/cholesterol | Mass ratio (Dotap/DNA) ≥ 2 | Complete DNA binding was achieved when the weight ratio of Dotap to DNA was 2 or greater. mdpi.com |

| siRNA | Dotap/DOPE | N/P ratio > 1.25 | Complexation begins at an N/P ratio of 1.25, with free siRNA observed below this ratio. researchgate.netnih.gov |

| siRNA | Dotap/DOPE/HSPC/Cholesterol | N/P ratio dependent (complete at N/Chol of 0.38) | The addition of helper lipids like HSPC and cholesterol influences the N/P ratio required for complete siRNA complexation. nih.gov |

| siRNA | DC-Chol/DOPE and various Dotap/Chol/DOPE | N/P ratio ≥ 10 | For several formulations, complete complexation was observed at an N/P ratio of 10. nih.gov |

Zeta Potential Measurements for Surface Charge Analysis of Formulations

Zeta potential is a critical parameter for characterizing the surface charge of nanoparticles in a colloidal suspension and predicting their stability and interaction with biological membranes. nih.govnih.gov It is defined as the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. nih.gov For Dotap mesylate-based delivery systems, which are inherently cationic, the zeta potential is a measure of the magnitude of the positive surface charge. nih.gov This measurement is typically performed using electrophoretic light scattering (ELS), where an electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. cd-bioparticles.net The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

The positive charge of Dotap mesylate formulations is fundamental to their function, facilitating the electrostatic condensation of negatively charged nucleic acids and interaction with negatively charged cell membranes. researchgate.net Unmodified Dotap liposomes typically exhibit a highly positive zeta potential, often in the range of +40 to +60 mV. researchgate.net However, the final surface charge is highly sensitive to the formulation's composition and the ionic properties of the surrounding medium. researchgate.netcd-bioparticles.net The incorporation of neutral lipids like cholesterol or zwitterionic lipids like DOPE can modulate the surface charge density. researchgate.net For example, a liposomal formulation of Dotap, cholesterol, and ATRA (5:4:1) showed a significantly lower zeta potential of +6.4 ± 1.19 mV, attributed to the neutralising effect of the high cholesterol content and the encapsulated drug. researchgate.net Furthermore, the buffer composition has a profound impact; Dotap nanoparticles exhibited a zeta potential of approximately +70 mV in a glucose/PBS buffer, which decreased to about +30 mV in MES-buffered saline, demonstrating the shielding effect of buffer ions. researchgate.net A strong linear relationship has been noted between the zeta potential and the mole percentage of charged lipids like Dotap within a liposome formulation. nih.govcd-bioparticles.net

| Formulation Composition | Dispersant / Buffer | Zeta Potential (mV) | Key Findings |

|---|---|---|---|

| Dotap (general) | Not specified | +40 to +60 | Cationic liposomes based on Dotap typically exhibit a high positive surface charge. researchgate.net |

| Dotap:Cholesterol:ATRA (5:4:1) | Double-distilled water | +6.4 ± 1.19 | High cholesterol content and encapsulated drug can significantly lower the zeta potential. researchgate.net |

| Dotap-Nano | 5% Glucose | ~200 | Zeta potential is highly dependent on the ionic strength and composition of the buffer. researchgate.net |

| Dotap-Nano and Dotap-Lipo | Glu/PBS | ~70 | Different preparation methods resulted in similar zeta potentials under the same buffer conditions. researchgate.net |

| Dotap-Nano and Dotap-Lipo | MES-buffered saline | ~30 | The presence of salts in the buffer screens the surface charge, reducing the measured zeta potential. researchgate.net |

Computational and Theoretical Modeling of Dotap Mesylate Interactions

Molecular Dynamics Simulations of Dotap Mesylate Lipid Bilayers and Lipoplexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov In the context of Dotap mesylate, MD simulations have been instrumental in understanding the structure and dynamics of lipid bilayers and their complexes with nucleic acids (lipoplexes).

Atomistic MD simulations of mixed lipid bilayers containing 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and a zwitterionic lipid like dimyristoylphosphatidylcholine (B1235183) (DMPC) have revealed detailed information about the influence of DOTAP on the bilayer's properties. acs.org These simulations show that the presence of DOTAP, with its unsaturated lipid chains, has a significant and non-monotonic effect on the bilayer area and the ordering of the lipid tails. acs.org

One key finding is that the inclusion of unsaturated DOTAP lipids into a DMPC bilayer promotes the interdigitation of the lipid chains. acs.org This intermingling of the acyl chains from opposing leaflets of the bilayer "fluidizes" the membrane, which is observable through an enhanced lateral diffusion of the lipid molecules. acs.org The rate of this lateral diffusion is dependent on the concentration of DOTAP. At higher concentrations, the increased area per lipid contributes to faster diffusion. acs.org Conversely, at lower concentrations, the formation of complexes between lipid molecules can counteract this effect. acs.org

MD simulations also allow for the characterization of headgroup orientations and the specific interactions between different lipid species within the bilayer. Studies have shown the formation of pairs between phosphatidylcholine (PC) molecules and between PC and trimethylammonium-propane (TAP) headgroups, as well as the formation of larger lipid clusters. acs.org

A summary of the effects of increasing DOTAP fraction in a DMPC lipid bilayer as observed in MD simulations is presented in the table below.

| DOTAP Fraction | Effect on Bilayer Area | Effect on Lipid Tail Ordering | Effect on Lateral Diffusion |

| Low | Non-monotonic change | Non-monotonic change | Relatively constant due to lipid-lipid complex formation |

| High | Increased area per lipid | Decreased ordering | Enhanced due to increased area per lipid |

In Silico Predictions of Lipid-Nucleic Acid and Lipid-Membrane Interactions

The crucial functions of Dotap mesylate in gene delivery, namely the condensation of nucleic acids and the interaction with cellular membranes, are driven by electrostatic interactions. The primary structural feature of DOTAP responsible for these interactions is its quaternary ammonium (B1175870) headgroup. nih.gov Computational models are employed to predict and analyze these complex interactions at a molecular level.

In silico studies focus on the binding of the positively charged Dotap mesylate to the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction is fundamental to the formation of stable lipoplexes. oup.com Computational approaches can model the electrostatic potential surfaces of both the lipid and the nucleic acid to predict favorable binding orientations and energies. These models suggest that the interaction is not limited to the phosphate backbone but can also involve the major and minor grooves of DNA. oup.com

The table below summarizes the key interactions of Dotap mesylate that are investigated using in silico predictive models.

| Interacting Moiety | Key Dotap Mesylate Feature | Primary Driving Force | Predicted Interaction Sites |

| Nucleic Acid | Quaternary ammonium headgroup | Electrostatic attraction | Phosphate backbone, major and minor grooves |

| Cell Membrane | Overall positive surface charge of liposome | Electrostatic attraction | Negatively charged components of the cell surface |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational SAR approaches use molecular descriptors and statistical models to predict the activity of new compounds based on the known activities of a set of related molecules. dovepress.com In the context of Dotap mesylate, these studies are valuable for designing novel cationic lipids with improved transfection efficiency and lower toxicity.

Computational SAR studies for Dotap mesylate and its analogs involve generating a library of related structures with systematic modifications to different parts of the molecule. These modifications can include altering the length and saturation of the hydrocarbon chains, changing the linker region between the headgroup and the lipid tails, or modifying the headgroup itself. researchgate.net

For each analog, a set of molecular descriptors is calculated using computational software. These descriptors can quantify various physicochemical properties, such as:

Topological descriptors: Describing the connectivity of atoms.

Quantum chemical descriptors: Related to the electronic structure, such as atomic charges and dipole moments. dovepress.com

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP). dovepress.com

These descriptors are then used to build a quantitative structure-activity relationship (QSAR) model, which is a mathematical equation that correlates the descriptors with the experimentally determined biological activity (e.g., transfection efficiency). dovepress.com This model can then be used to predict the activity of newly designed analogs, allowing for the prioritization of synthetic efforts on the most promising candidates. nih.gov

A hypothetical example of how structural modifications in DOTAP analogs could be correlated with transfection efficiency in a computational SAR study is presented below.

| Structural Modification | Potential Impact on Molecular Descriptors | Predicted Effect on Transfection Efficiency |

| Increased acyl chain length | Increased hydrophobicity (higher logP) | May increase membrane fluidity and fusion potential, potentially enhancing transfection up to an optimal length. |

| Introduction of unsaturation in acyl chains | Altered molecular shape and flexibility | Can increase membrane fluidity, which is often correlated with higher transfection efficiency. researchgate.net |

| Modification of the linker region | Changes in bond flexibility and susceptibility to degradation | Could influence the stability of the lipoplex and the release of nucleic acids inside the cell. |

| Alteration of the headgroup size | Changes in steric hindrance and charge density | Can affect the binding affinity to nucleic acids and interaction with cell membranes. |

Research Applications of Dotap Mesylate in Genetic Material Delivery Platforms

Non-Viral Gene Therapy Systems Employing Dotap Mesylate

The pursuit of safe and effective gene delivery methods has positioned non-viral vectors at the forefront of genetic research. nih.govmdpi.com Among these, systems based on Dotap mesylate are extensively investigated due to their biocompatibility and versatility in delivering various nucleic acids. nih.govtaylorandfrancis.com These systems offer a promising alternative to viral vectors by mitigating concerns related to immunogenicity and insertional mutagenesis. nih.gov

Plasmid DNA Delivery in Various Cell Models

Dotap mesylate-based liposomes have been demonstrated to be effective carriers for the delivery of plasmid DNA into a variety of eukaryotic cells for both transient and stable gene expression. sigmaaldrich.comnanosoftpolymers.com The formation of stable complexes between the cationic Dotap liposomes and the anionic pDNA is a spontaneous process that results in nanoparticles capable of direct application to cell cultures. sigmaaldrich.com This method is noted for being gentle on cells and effective in the presence of serum, a common inhibitor of other transfection reagents. biontex.comsigmaaldrich.com

The composition of the liposome, often a combination of Dotap with a neutral helper lipid like dioleoylphosphatidylethanolamine (DOPE) or cholesterol, significantly influences transfection efficiency. nih.govnih.gov For instance, studies have explored the transfection efficiency of different topological forms of plasmid DNA (supercoiled, open circular, and linear) in Chinese Hamster Ovary (CHO) and human neuroblastoma (SKnSH) cells using DOTAP/DOPE liposomes. nih.gov One study found that the open circular form of a particular plasmid (pCMV-luciferase) resulted in higher transfection efficiency compared to the supercoiled or linear forms. nih.gov

Furthermore, the optimization of Dotap-based nanoparticle systems, such as those incorporating PEG-PLGA, has shown excellent pDNA transfection efficacy both in vitro and in vivo. nih.gov These optimized systems have demonstrated lower cytotoxicity compared to commercially available reagents. nih.gov The versatility of Dotap-based systems allows for their application across a wide range of cell lines, including HeLa, CHO, and SKnSH cells. sigmaaldrich.comnih.gov

| Cell Model | Dotap Formulation | Key Finding | Reference |

|---|---|---|---|

| CHO and SKnSH cells | DOTAP/DOPE | The open circular form of pCMV-luciferase showed higher transfection efficiency than supercoiled or linear forms. | nih.gov |

| HeLa cells | DOTAP Liposomal Transfection Reagent | Highly efficient transfection was achieved in the presence of 10% fetal bovine serum. | sigmaaldrich.com |

| Various cell lines | DOTAP-incorporated PEG-PLGA NPs | Showed excellent pDNA transfection efficacy with lower cytotoxicity compared to commercial reagents. | nih.gov |

| Human liver-derived cell line (HuH7) | DOTAP combined with short-chain aminolipids | Enhanced gene delivery and reduced toxicity compared to native DOTAP:cholesterol lipoplexes. | uzh.chnih.gov |

Messenger RNA (mRNA) Transfection and Protein Expression

The delivery of messenger RNA (mRNA) has gained significant attention for applications ranging from vaccine development to protein replacement therapies. dovepress.comdovepress.com Dotap mesylate-based lipid nanoparticles (LNPs) are recognized as an efficient system for mRNA delivery. nih.govnih.gov The cationic nature of Dotap facilitates the encapsulation and protection of mRNA, leading to successful transfection and subsequent protein expression. dovepress.comavantiresearch.com

Research has focused on optimizing the formulation of these LNPs to enhance transfection efficiency. nih.govnih.gov For example, a study on DOTAP/cholesterol LNPs investigated the effects of the molar ratio of DOTAP to cholesterol, PEGylation, and the lipid-to-mRNA ratio on mRNA transfection ability. nih.gov It was found that a 1:3 molar ratio of DOTAP to cholesterol in non-PEGylated LNPs exhibited the highest mRNA transfection efficiency. nih.gov Another study developed a lipid nanoformulation composed of DOTAP, DOPE, and cholesterol (LNP3) that demonstrated high delivery efficiency in vitro. dovepress.com

The choice of helper lipids and even the counterion of the cationic lipid can impact the efficiency of mRNA delivery. mdpi.com It has been shown that non-phospholipids can be effectively formulated with DOTAP as helper lipids. nih.gov Furthermore, a study comparing different DOTAP salts found that DOTAP mesylate was more effective for mRNA delivery to HEK 293T cells than DOTAP chloride or iodide. mdpi.com These findings highlight the modularity of Dotap-based systems, allowing for fine-tuning to achieve optimal performance in specific applications.

| Formulation Component | Variable Studied | Optimal Condition/Key Finding | Reference |

|---|---|---|---|

| DOTAP/Cholesterol LNPs | Molar Ratio (DOTAP:Chol) | 1:3 showed the highest mRNA transfection efficiency. | nih.gov |

| DOTAP-based LNPs | Helper Lipid | A combination of DOTAP, DOPE, and cholesterol (LNP3) showed higher transfection efficiency than binary systems. | dovepress.com |

| DOTAP-based LNPs | Counterion | DOTAP mesylate was more effective for mRNA delivery than DOTAP chloride or iodide in HEK 293T cells. | mdpi.com |

| DOTAP-based LNPs | PEGylation | PEGylation decreased mRNA transfection efficiency. | nih.gov |

Small Interfering RNA (siRNA) Delivery and Gene Silencing

Small interfering RNA (siRNA) offers a powerful tool for gene silencing by targeting specific mRNA molecules for degradation. nih.gov However, the effective delivery of siRNA into target cells remains a significant challenge. stanford.edu Dotap mesylate-based nanocarriers have emerged as a promising solution for siRNA delivery, enabling transient gene silencing in various cell types. avantiresearch.comnih.gov The cationic liposomes protect the siRNA from degradation and facilitate its uptake and endosomal escape into the cytoplasm where it can exert its function. avantiresearch.comstanford.edu

Studies have demonstrated the efficacy of Dotap-based systems in delivering siRNA to achieve significant gene knockdown. For instance, a siRNA delivery system based on DOTAP was successfully used to transfect human hematopoietic stem cells (HSCs) differentiating into dendritic cells, achieving transfection rates comparable to lentiviral vectors with negligible cytotoxicity. nih.gov In another study focusing on breast cancer cells (MCF-7), lipoplexes formulated with enantiomerically pure R-DOTAP were more effective at delivering siRNA to silence the aromatase enzyme compared to the S-enantiomer or the racemic mixture. nih.govnih.gov

The versatility of Dotap allows for its incorporation into various nanoparticle formulations to enhance siRNA delivery. For example, solid lipid nanoparticles (SLNPs) have been loaded with siRNA using a hydrophobic ion pairing approach with DOTAP, which allowed for sustained release of the siRNA over several days. stanford.edu This highlights the potential of Dotap-based systems not only for efficient but also for controlled and prolonged gene silencing effects.

Co-Delivery Strategies Utilizing Dotap Mesylate Nanocarriers

The complexity of many diseases, particularly cancer, often necessitates combination therapies that target multiple pathways simultaneously. mdpi.com Dotap mesylate-based nanocarriers provide a versatile platform for the co-delivery of different therapeutic agents, such as nucleic acids and small-molecule drugs, within a single vehicle. rsc.orgnih.gov This approach can lead to synergistic therapeutic effects and overcome challenges like drug resistance. nih.govresearchgate.net

Simultaneous Delivery of Nucleic Acids and Small Molecule Therapeutics

Dotap-containing nanocarriers can be engineered to encapsulate or complex with both hydrophilic nucleic acids and hydrophobic small-molecule drugs. This co-delivery strategy ensures that both therapeutic agents reach the target cells at the same time and in a specific ratio, which can be crucial for achieving synergistic outcomes. mdpi.com

For example, multifunctional carriers have been designed for the co-delivery of chemotherapeutic drugs and genes to improve cancer treatment. rsc.org Liposomes, as biocompatible carriers, have been a focus of research for developing systems that can simultaneously deliver agents like doxorubicin (B1662922) (a small molecule drug) and a therapeutic gene or siRNA. rsc.org The positive charge of Dotap facilitates the binding of nucleic acids, while the lipid bilayer can encapsulate hydrophobic drugs.

Development of Multifunctional Co-Delivery Systems

The development of multifunctional co-delivery systems aims to create "smart" nanoparticles that can not only deliver multiple therapeutic agents but also possess other functionalities such as targeting capabilities and controlled release mechanisms. rsc.org Dotap mesylate can be a key component in these sophisticated systems.

Research in this area focuses on designing carriers that can respond to specific stimuli in the tumor microenvironment, leading to the targeted release of their payload. mdpi.com By combining the nucleic acid complexing ability of Dotap with other functional lipids or polymers, it is possible to create nanocarriers that can overcome multiple biological barriers and enhance the therapeutic efficacy of the co-delivered agents. rsc.orgnih.gov For instance, a co-delivery system could be designed to release a chemotherapeutic drug to kill the bulk of tumor cells while simultaneously delivering an siRNA to silence a gene responsible for drug resistance, thereby providing a more comprehensive and effective cancer therapy.

Dotap Mesylate as a Component in Vaccine Adjuvant Systems

Dotap mesylate, a cationic lipid, is a critical component in the formulation of advanced vaccine adjuvant systems. Its positive charge facilitates the encapsulation and delivery of negatively charged antigens and nucleic acids, while also actively stimulating the immune system. This dual function as both a delivery vehicle and an immune potentiator makes it a valuable tool in modern vaccine development.

Cationic Liposome-Based Adjuvants for Antigen or Nucleic Acid Delivery

Cationic liposomes containing Dotap mesylate are versatile platforms for delivering a wide range of vaccine components, from protein antigens to genetic material like plasmid DNA (pDNA) and messenger RNA (mRNA). ozbiosciences.comdovepress.com These liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules in their aqueous core or embed hydrophobic molecules within the membrane. nanotechunn.com The inclusion of Dotap provides a net positive surface charge, which is crucial for its function.

This positive charge enables stable complex formation with negatively charged molecules such as nucleic acids through electrostatic interactions, creating lipoplexes. ozbiosciences.commedchemexpress.com This process protects the genetic material from degradation and facilitates its delivery into cells. medchemexpress.com Similarly, protein antigens can be encapsulated or associated with these liposomes. nanotechunn.comnih.gov

Various formulations have been developed to optimize delivery and efficacy. Often, Dotap is combined with "helper" lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to enhance the stability of the liposomal structure and aid in membrane fusion and endosomal escape. dovepress.comnih.gov For example, a formulation of Dotap, DOPE, and cholesterol has been identified as an effective nanoformulation for mRNA delivery. dovepress.com Research has also shown that the mesylate salt form of DOTAP is more effective for delivering mRNA in lipid nanoparticles (LNPs) compared to chloride or iodide salts. mdpi.com

These Dotap-based systems are suitable for various routes of administration, including intranasal, which is advantageous for inducing mucosal immunity. nih.gov Studies have demonstrated the successful use of Dotap liposomes to deliver model antigens like ovalbumin (OVA), synthetic long peptides for cancer immunotherapy, and components of viral and bacterial vaccines. nanotechunn.comnih.govnih.govnih.gov

Table 1: Examples of Dotap Mesylate-Based Liposomal Formulations for Antigen/Nucleic Acid Delivery

| Formulation Components | Delivered Material | Target Application | Key Finding | Reference |

|---|---|---|---|---|

| DOTAP / DC-cholesterol | Ovalbumin (OVA) Protein | Mucosal Vaccination | Induced potent antigen-specific mucosal and systemic antibody responses in mice. | nih.gov |

| DOTAP / DOPC | Synthetic Long Peptide (SLP) & poly(I:C) | Cancer Vaccine | Efficiently delivered SLP to dendritic cells and induced a functional CD8+ T cell immune response in vivo. | nih.gov |

| Phosphatidylcholine / Cholesterol / DOTAP | Newcastle Disease Virus Vaccine | Veterinary Vaccine | Induced higher immunity in chickens compared to the commercial vaccine. | nanotechunn.com |

| DOTAP / Cholesterol (1:1) | mRNA, DNA, or Protein | Genetic Vaccines | Forms efficient lipoplex-based nanoparticle delivery systems. | ozbiosciences.com |

| DOTAP / DOPE / Cholesterol | mRNA | Gene Therapy/Vaccines | Developed as an ideal lipid nanoformulation for effective mRNA delivery. | dovepress.com |

| DOTAP / Cholesterol | Fusion Protein (Hspx, PPE44, Esxv) | Tuberculosis Vaccine | Induced a Th1-type immune response, crucial for protection against tuberculosis. | nih.gov |

Potentiation of Immune Responses through Dotap Mesylate Formulations

Dotap mesylate formulations do more than just deliver antigens; they actively enhance and direct the ensuing immune response. google.com This adjuvant activity is a key reason for its use in vaccine development. Cationic liposomes are known to improve the immune response against the co-administered vaccine antigen and protect it from clearance. nanotechunn.com

One of the primary mechanisms by which Dotap potentiates immunity is by enhancing the uptake of antigens by antigen-presenting cells (APCs), such as dendritic cells (DCs). nih.govgoogle.com The positive charge of the liposomes facilitates interaction with and uptake by negatively charged cell membranes. nanotechunn.com Studies have shown that intranasal administration of OVA with DOTAP/DC-cholesterol liposomes significantly increased the uptake of the antigen by dendritic cells in the nasal-associated lymphoid tissue. nih.gov

Upon internalization, Dotap-based formulations can influence the type of immune response generated. They have been shown to induce both humoral (antibody-based) and cellular (T-cell-based) immunity, a significant advantage over traditional adjuvants like aluminum salts, which primarily induce humoral responses. google.com

Cellular Immunity: Dotap is particularly effective at stimulating robust T-cell responses. It has been reported that the enantiomerically pure (R)-DOTAP isomer is more effective than the (S)-DOTAP or the racemic mixture at stimulating a CD8+ anti-tumor response, characterized by increased IFN-γ production and a potent cytotoxic T-lymphocyte (CTL) response. nih.govnih.gov This is crucial for clearing virally infected cells and for cancer immunotherapy. nih.govnih.gov Formulations prepared using microfluidics have also been shown to induce strong CD4+ and CD8+ T-cell responses. plos.org

Humoral Immunity: Dotap liposomes have been shown to dramatically increase the production of antibodies, such as IgG2a and IgG2b, indicating a potentiation of the antibody response. ozbiosciences.com

Immune Pathway Activation: Unlike traditional adjuvants that often activate Toll-like receptors, Dotap can activate APCs through the mitogen-activated protein kinase (MAP) pathway. google.com This pathway is associated with less release of inflammatory factors, suggesting a potentially better safety profile. google.com The priming of dendritic cells by Dotap-based liposomes can also induce reactive oxygen species (ROS), which in turn triggers signaling pathways like ERK and p38, leading to cytokine and chemokine production. nih.gov

Depending on the formulation and context, Dotap can drive the immune response towards a Th1 (cellular immunity) or Th2 (humoral immunity) phenotype. For instance, a tuberculosis vaccine formulation induced a strong Th1 response with high levels of IFN-γ and IL-12, while an intranasal OVA vaccine elicited a Th2-biased reaction with high IL-4 expression. nih.govnih.gov

Table 2: Immunological Effects of Dotap Mesylate Formulations

| Formulation | Immune Cell/Pathway Affected | Observed Outcome | Immune Response Type | Reference |

|---|---|---|---|---|

| (R)-DOTAP/E7 Peptide | CD8+ T-cells | Increased IFN-γ production, tumor regression. | Cellular (CTL) | nih.govnih.gov |

| DOTAP/DC-chol/OVA | Dendritic Cells, T-helper cells | Enhanced antigen uptake, high IL-4 expression. | Humoral (Th2-biased) | nih.gov |

| DOTAP-based liposomes | Antigen Presenting Cells (APCs) | Activation via MAP kinase pathway. | Humoral & Cellular | google.com |

| DOTAP/Cholesterol/Fusion Protein | T-helper cells | Increased IFN-γ and IL-12 production. | Cellular (Th1) | nih.gov |

| DOTAP/DOPC/SLP/poly(I:C) | Dendritic Cells | Enhanced activation and maturation. | Cellular (CD8+) | nih.gov |

Integration of Dotap Mesylate with Other Nanomaterials (e.g., Carbon Nanotubes)

The utility of Dotap mesylate extends beyond simple liposomal formulations to integration with other classes of nanomaterials, creating hybrid systems with enhanced delivery capabilities. A notable example is its combination with carbon nanotubes (CNTs).

Carbon nanotubes are one-dimensional carbon allotropes with unique properties, including a high surface area and a needle-like structure that can facilitate penetration of cell membranes. dovepress.com These features make them promising carriers for drugs and genes. dovepress.comnih.gov However, to be effective vectors, their surfaces often require functionalization to improve biocompatibility and enable interaction with therapeutic cargo. nih.gov

This is where Dotap plays a crucial role. Single-walled carbon nanotubes (SWNTs) can be non-covalently functionalized with the cationic lipid Dotap. In this arrangement, the hydrophobic tails of Dotap interact with the surface of the SWNT, while the positively charged headgroups are exposed. This creates a positively charged surface on the nanotube, allowing it to bind negatively charged molecules like small interfering RNA (siRNA) via electrostatic interactions. nih.gov

A study demonstrated the creation of an SWNT-DOTAP/siRNA complex for gene silencing applications in cancer therapy. nih.gov The key findings of this integration include:

Complex Formation: The SWNT-DOTAP vector effectively bound and condensed siRNA.

Stability: The complex provided protection to the siRNA molecule.

Efficient Delivery: The nanocomplex showed a high transfection efficiency (92%) in prostate carcinoma cells.

Biological Activity: The delivered siRNA maintained its function, achieving 82.6% silencing of the target gene (human telomerase reverse transcriptase) and inhibiting cancer cell proliferation by 42.1%. nih.gov

This integration of Dotap with carbon nanotubes creates a potent non-viral vector that combines the cellular penetration capabilities of CNTs with the nucleic acid binding and delivery-enhancing properties of Dotap. nih.gov Beyond CNTs, Dotap has also been incorporated into polymer-based nanoparticles, such as those made from poly(D,L-lactic-co-glycolic acid) (PLGA), to create lipid-polymer hybrid nanoparticles for improved gene and drug delivery. nih.govmdpi.com

Comparative Research and Future Directions for Dotap Mesylate

Comparative Efficacy and Mechanisms with Other Cationic Lipids

The efficacy of a cationic lipid in gene delivery is determined by its structure, particularly the nature of its cationic headgroup, hydrophobic anchor, and the linker connecting them. Dotap's performance is best understood when contrasted with other lipids developed around the same period, each with unique structural modifications that influence their biological activity.

Dotap is frequently compared with other foundational cationic lipids, with the most direct comparison being to DOTMA.

DOTAP vs. DOTMA : The primary structural difference between Dotap (1,2-dioleoyl-3-trimethylammonium-propane) and DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium) lies in their linker bonds. Dotap possesses two ester bonds, whereas DOTMA has two ether bonds. nih.govresearchgate.net This distinction is critical for their biological application. The ester linkages in Dotap are biodegradable and can be hydrolyzed by cellular esterases, which is thought to reduce its cytotoxicity compared to the more stable and non-degradable ether linkages of DOTMA. nih.govnih.gov While this biodegradability is advantageous for reducing toxicity, it can be a drawback for in vivo applications where stability is required. Consequently, DOTMA, with its stable ether linkage, has sometimes demonstrated better gene expression efficiency in vivo, particularly in the lung following intravenous administration. nih.gov In many in vitro scenarios, however, their transfection efficiencies are comparable. nih.gov

DC-Chol : 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol is a cholesterol-based cationic lipid. When formulated with the helper lipid DOPE, DC-Chol/DOPE lipoplexes are effective for gene delivery. nih.govresearchgate.net Studies comparing DOTAP/DOPE and DC-Chol/DOPE lipoplexes have examined their biophysical properties, such as zeta potential and membrane structure. nih.gov Both systems form stable complexes with DNA, primarily through external electrostatic interactions, without causing major alterations to the lipid bilayer's molecular packing. nih.gov The choice between Dotap and DC-Chol often depends on the specific cell type and experimental goals, as their differing hydrophobic domains (acyl chains vs. steroid ring) can influence interactions with cellular membranes.

DMRIE, DOGS, and DOSPA : These lipids represent further structural variations. DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium (B1175870) bromide) and DOGS (dioctadecylamidoglycylspermine) were developed to optimize the balance between transfection efficiency and toxicity. DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a multivalent lipid that is a key component of the commercial reagent Lipofectamine. researchgate.net Each of these lipids interacts with DNA to form lipoplexes of varying stability, size, and surface charge, leading to different efficiencies and toxicity profiles across various cell lines. researchgate.net Dotap remains a widely used standard due to its relative simplicity, commercial availability, and well-characterized properties.

| Lipid | Full Name | Key Structural Feature | Primary Implication |

|---|---|---|---|

| Dotap mesylate | 1,2-dioleoyl-3-trimethylammonium-propane | Ester Linker | Biodegradable, generally lower cytotoxicity. nih.govnih.gov |

| DOTMA | N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium | Ether Linker | Higher chemical stability, potentially higher in vivo efficiency but less biodegradable. nih.gov |

| DC-Chol | 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol | Cholesterol-based anchor | Steroid structure influences membrane interactions. nih.gov |

| DMRIE | 1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium bromide | Hydroxyethyl headgroup modification | Modulates headgroup hydration and interaction with DNA. |

| DOGS | Dioctadecylamidoglycylspermine | Spermine headgroup | Multivalent cation, enhances DNA condensation. |

| DOSPA | 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium | Spermine-based multivalent headgroup | Component of Lipofectamine, high efficiency. researchgate.net |

A significant evolution in lipid-based gene delivery has been the development of ionizable lipids, which have largely superseded permanently cationic lipids like Dotap in leading clinical applications, such as the COVID-19 mRNA vaccines. upenn.edusigmaaldrich.com

The fundamental difference is their charge characteristic. Dotap has a quaternary ammonium headgroup, which is permanently positively charged regardless of the surrounding pH. dovepress.com In contrast, ionizable lipids have tertiary amine headgroups with a carefully tuned pKa. upenn.edu This allows them to be largely neutral at physiological pH (~7.4) and become protonated (positively charged) only in the acidic environment of the endosome (pH 5.0-6.5). upenn.edusigmaaldrich.com

This pH-sensitivity confers several advantages over Dotap:

Reduced Toxicity and Improved Circulation : The neutral surface charge at physiological pH minimizes non-specific interactions with negatively charged blood components, reducing toxicity and leading to longer circulation times. upenn.edu

Efficient Endosomal Escape : Upon endosomal acidification, the lipid becomes cationic, promoting interaction with the negatively charged endosomal membrane. This interaction is believed to disrupt the membrane, possibly through the formation of a non-bilayer hexagonal HII phase, facilitating the release of the nucleic acid cargo into the cytoplasm. nih.govupenn.edu

Higher In Vivo Efficacy : The combination of lower toxicity and superior endosomal escape has resulted in significantly higher in vivo transfection efficiencies for ionizable lipids compared to permanently cationic lipids. sigmaaldrich.com

| Feature | Dotap Mesylate (Cationic Lipid) | Ionizable Lipids (e.g., DLin-MC3-DMA) |

|---|---|---|

| Charge at Physiological pH (7.4) | Permanently Positive | Essentially Neutral upenn.edu |

| Charge in Endosome (pH <6.5) | Positive | Becomes Positively Charged (Protonated) upenn.edu |

| Toxicity Profile | Higher, due to non-specific interactions. nih.gov | Lower, due to neutral surface charge in circulation. upenn.edu |

| Endosomal Escape Mechanism | Relies on electrostatic interactions and lipid mixing. | pH-triggered membrane disruption, highly efficient. nih.govupenn.edu |

| Primary Application Area | In vitro transfection, preclinical research, some vaccine adjuvant studies. nih.govnih.gov | Clinically approved mRNA vaccines, advanced in vivo gene delivery. sigmaaldrich.com |

The performance of Dotap is often benchmarked against widely used commercial reagents like Lipofectamine, which is itself a formulation typically containing a cationic lipid (like DOSPA) and a helper lipid. Comparative studies show that transfection efficiency is highly dependent on the cell type being transfected.

For instance, one study comparing Dotap with Lipofectamine 2000 for gene delivery into Hep-2, MCF-7, and SW-480 cells found that Lipofectamine 2000 achieved higher transfection efficiency across all three cell lines. nih.gov However, Dotap also demonstrated high efficiency in Hep-2 cells, suggesting cell-type specificity. nih.gov In terms of cytotoxicity, both reagents showed over 85% cell viability in MCF-7 cells under optimal conditions. nih.gov

In another context, when transfecting human primary plasmacytoid dendritic cells (pDCs), Dotap was found to be significantly less cytotoxic than Lipofectamine RNAiMAX and another reagent, HiPerFect. researchgate.net While efficiency varied, Dotap maintained cell viability at around 85%, similar to non-transfected cells, whereas Lipofectamine RNAiMAX caused a massive increase in cell death. researchgate.net More recently, formulations incorporating Dotap with novel amino acid-based lipids have shown superior transfection capabilities in prostate (PC3) and lung (A549) cancer cell lines compared to Lipofectamine. nih.govresearchgate.net

These findings underscore a critical principle: there is no universally superior transfection reagent. The choice between Dotap and a commercial formulation like Lipofectamine depends on a careful optimization process that considers the specific cell line, the nature of the nucleic acid payload, and the acceptable level of cytotoxicity.

| Cell Line | Dotap Performance vs. Lipofectamine | Reference |

|---|---|---|

| Hep-2 | High efficiency, but lower than Lipofectamine 2000. | nih.gov |

| MCF-7, SW-480 | Lower efficiency than Lipofectamine 2000. | nih.gov |

| Primary pDCs | Significantly lower cytotoxicity than Lipofectamine RNAiMAX. | researchgate.net |

| PC3, A549 | DOTAP-incorporated amino acid-based formulations showed superior transfection vs. Lipofectamine. | nih.govresearchgate.net |

Strategies for Overcoming Challenges in Non-Viral Gene Delivery

Non-viral gene delivery systems, including those based on Dotap, face significant hurdles that limit their therapeutic efficacy. nih.govresearchgate.net These challenges include clearance from circulation by the immune system, degradation by nucleases, and multiple intracellular barriers, most notably the difficulty of escaping the endosome to release the genetic payload into the cytoplasm. nih.govnih.gov Research has focused on rational formulation design to overcome these obstacles.

A primary strategy is the inclusion of helper lipids in Dotap formulations.

Dioleoylphosphatidylethanolamine (DOPE) : DOPE is a neutral lipid with a cone-shaped molecular geometry that does not favor a flat bilayer structure. Instead, it promotes the formation of an inverted hexagonal (HII) phase. nih.gov When incorporated into a lipoplex and taken up into an endosome, the acidic environment is thought to enhance this tendency, destabilizing the endosomal membrane and facilitating the release of the nucleic acid cargo. nih.govresearchgate.net The ratio of Dotap to DOPE is a critical parameter that must be optimized for each cell type to maximize transfection efficiency. researchgate.net